

A Comparative Analysis of Methyl 4-chlorocinnamate and Ethyl 4-chlorocinnamate

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Compound of Interest

Compound Name: Methyl 4-chlorocinnamate

Cat. No.: B1312252

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This guide provides a detailed comparative study of **Methyl 4-chlorocinnamate** and Ethyl 4-chlorocinnamate, two closely related cinnamic acid esters. The comparison encompasses their physicochemical properties, synthesis routes, and biological activities, supported by experimental data for researchers, scientists, and professionals in drug development.

Physicochemical Properties

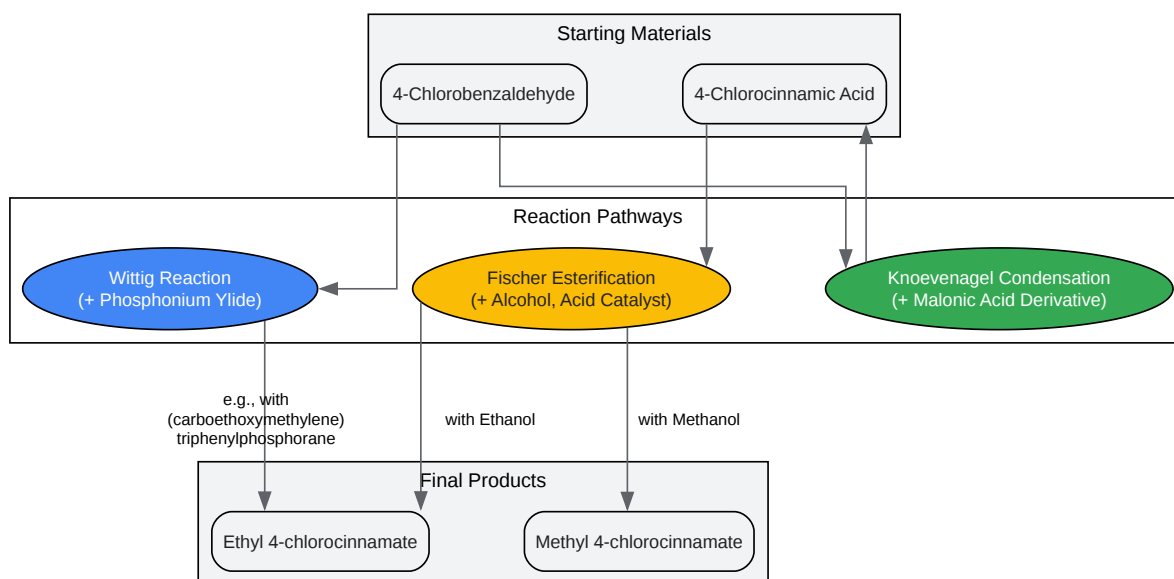
Methyl 4-chlorocinnamate and Ethyl 4-chlorocinnamate share a core 4-chlorocinnamate structure, differing only by their ester group (methyl vs. ethyl). This seemingly minor structural difference leads to notable variations in their physical properties, such as melting and boiling points. Ethyl 4-chlorocinnamate, with its additional carbon atom, has a higher molecular weight and boiling point under atmospheric pressure. Conversely, **Methyl 4-chlorocinnamate** exhibits a higher melting point, indicating stronger intermolecular forces in its crystal lattice.

Table 1: Comparison of Physicochemical Properties

Property	Methyl 4-chlorocinnamate	Ethyl 4-chlorocinnamate
CAS Number	7560-44-3[1][2]	24393-52-0[3][4], 6048-06-2[5]
Molecular Formula	C ₁₀ H ₉ ClO ₂ [1][2]	C ₁₁ H ₁₁ ClO ₂ [3]
Molecular Weight	196.63 g/mol [2][6]	210.66 g/mol [3][5]
Appearance	White to almost white crystalline powder[1][7]	Data not available
Melting Point	74-77 °C[2][7]	49-51 °C[3][4]
Boiling Point	292.8 °C @ 760 mmHg[2]	307.9 °C @ 760 mmHg[3]
Density	1.211 g/cm ³ [2]	1.178 g/cm ³ [3]
Refractive Index	1.572[2]	1.562[3]

Synthesis and Experimental Protocols

Both esters can be synthesized from common precursors like 4-chlorobenzaldehyde or 4-chlorocinnamic acid. The choice of synthesis route can depend on reagent availability, desired yield, and reaction conditions. Common methods include Fischer esterification, Wittig reactions, and Knoevenagel condensation.



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Caption: General synthesis pathways for Methyl and Ethyl 4-chlorocinnamate.

Experimental Protocol: Synthesis of Ethyl 4-chlorocinnamate via Wittig Reaction

This protocol is adapted from a known procedure for synthesizing ethyl 4-chlorocinnamate.[8]

- **Reaction Setup:** A solution of 4-chlorobenzaldehyde (28 g) and (carboethoxymethylene)triphenylphosphorane (73 g) in 500 mL of toluene is prepared in a round-bottom flask equipped with a reflux condenser.[8]
- **Reflux:** The reaction mixture is heated to reflux and maintained for 2 hours.[8]

- **Concentration:** After cooling to room temperature, the solution is concentrated under vacuum to a volume of approximately 150 mL.[8]
- **Precipitation:** 500 mL of pure hexane is added to the concentrated solution, and the mixture is allowed to stand for 18 hours at room temperature to precipitate the triphenylphosphine oxide byproduct.[8]
- **Filtration:** The solid byproduct is removed by filtration and rinsed with hexane.[8]
- **Purification:** The filtrate is evaporated to yield the crude product, which is then purified by distillation at 0.5 mm Hg, collecting the fraction that boils at 130 °C to give pure ethyl 4-chlorocinnamate.[8]

Experimental Protocol: Synthesis of Methyl 4-chlorocinnamate via Fischer Esterification

This is a general protocol based on standard Fischer esterification methods.[1][9]

- **Reaction Setup:** In a round-bottom flask, dissolve 4-chlorocinnamic acid in an excess of anhydrous methanol.
- **Catalysis:** Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.
- **Reflux:** Heat the mixture to reflux for several hours, monitoring the reaction's progress using thin-layer chromatography (TLC).
- **Neutralization:** After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.
- **Extraction:** Extract the product into an organic solvent like diethyl ether.
- **Purification:** Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to yield the crude product. Further purification can be achieved through recrystallization or column chromatography.

Spectral Analysis

Spectroscopic data is crucial for the structural confirmation of the synthesized compounds. While detailed spectral assignments are beyond the scope of this guide, typical data sources are referenced.

Table 2: Summary of Spectral Data

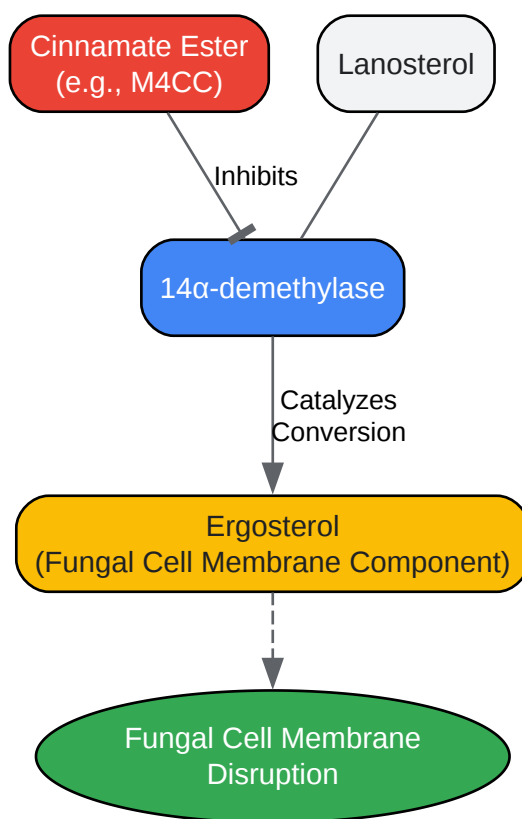
Data Type	Methyl 4-chlorocinnamate	Ethyl 4-chlorocinnamate
¹ H NMR	Spectra available in literature, confirming the aromatic, vinylic, and methyl protons. [10]	Spectra available in chemical databases.
¹³ C NMR	Spectra available in literature. [10]	Data available in chemical databases.
IR Spectroscopy	Spectra available, typically showing characteristic peaks for C=O (ester), C=C (alkene), and C-Cl bonds. [11]	Spectra available in chemical databases.
Mass Spectrometry	Expected M+ peak at m/z 196/198 due to ³⁵ Cl/ ³⁷ Cl isotopes.	Expected M+ peak at m/z 210/212 due to ³⁵ Cl/ ³⁷ Cl isotopes.

Biological Activities

Derivatives of cinnamic acid are known for a wide range of pharmacological properties.[\[12\]](#) Both methyl and ethyl 4-chlorocinnamate have been investigated for their potential as antimicrobial and insecticidal agents.

Antimicrobial Activity

Studies have shown that esters of 4-chlorocinnamic acid possess antimicrobial properties. **Methyl 4-chlorocinnamate** displayed activity against *Staphylococcus aureus* at the highest tested concentrations.[\[12\]](#) The antifungal activity of related cinnamic acid esters is suggested to proceed via the inhibition of the enzyme 14 α -demethylase, which is critical for ergosterol synthesis in the fungal cell membrane.[\[12\]](#)



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Caption: Hypothesized antifungal mechanism via 14α-demethylase inhibition.

Insecticidal and Larvicidal Activity

Ethyl 4-chlorocinnamate has demonstrated significant larvicidal activity against the mosquito *Aedes aegypti*, the vector for dengue and Zika viruses.[3] Molecular docking studies suggest that its mode of action could be the inhibition of the acetylcholinesterase (AChE) enzyme, a critical component of the insect nervous system.[3]

Table 3: Comparison of Biological Activity Data

Compound	Activity Type	Target Organism/Enzyme	Quantitative Data
Methyl 4-chlorocinnamate	Antibacterial[12]	Staphylococcus aureus	Active at highest concentration tested
Ethyl 4-chlorocinnamate	Larvicidal[3]	Aedes aegypti (4th instar larvae)	LC ₅₀ = 8.3 µg/mL
Enzyme Inhibition (predicted)[3]	Acetylcholinesterase (AChE)	N/A	

Comparative Summary

While structurally very similar, **Methyl 4-chlorocinnamate** and Ethyl 4-chlorocinnamate exhibit distinct physical properties and have been explored for different biological applications.

- Physicochemical Differences: **Methyl 4-chlorocinnamate** is a higher-melting solid, whereas Ethyl 4-chlorocinnamate has a lower melting point but a higher boiling point.
- Biological Activity Focus: Research on **Methyl 4-chlorocinnamate** has highlighted its antibacterial potential.[12] In contrast, Ethyl 4-chlorocinnamate has shown promising and potent larvicidal activity against key disease vectors.[3]
- Mechanism of Action: The proposed mechanisms of action are also distinct, with the methyl ester's relatives targeting fungal membrane synthesis and the ethyl ester predicted to inhibit acetylcholinesterase in insects.[3][12]

This comparative guide illustrates that subtle changes in the ester group of a cinnamate derivative can significantly influence its physical characteristics and biological activity profile. Further research is warranted to fully explore the therapeutic and practical potential of these compounds.

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